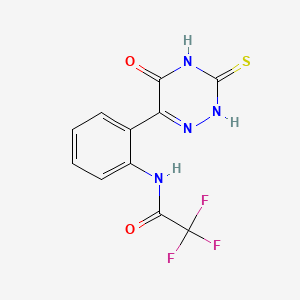
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a complex organic compound with a unique structure that includes trifluoroacetamide and triazinylphenyl groups
Chemical Reactions Analysis
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The triazinylphenyl group may also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- include:
Trifluoroacetamide derivatives: These compounds share the trifluoroacetamide group and exhibit similar chemical reactivity.
Triazinylphenyl derivatives: These compounds contain the triazinylphenyl group and may have similar biological activities.
N-methyl-2,2,2-trifluoroacetamide: This compound is structurally similar and used in similar applications.
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a fluorinated acetamide that may exhibit unique pharmacological properties. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where x, y, z, a, b, and c correspond to the number of each atom in the molecule. The trifluoromethyl group is known to enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that acetamides can exhibit varying degrees of antimicrobial activity. A study focusing on structurally similar compounds found that certain acetamide derivatives demonstrated moderate activity against gram-positive bacteria. The presence of specific substituents, such as methoxy groups and piperazine moieties, was essential for enhancing antimicrobial efficacy .
| Compound Type | Activity Level | Key Structural Features |
|---|---|---|
| Acetamides | Moderate | Multiple methoxy groups |
| Propanamides | High | Piperidine moiety |
Anti-inflammatory Activity
Preliminary studies suggest that compounds with a triazine core may possess anti-inflammatory properties. For instance, derivatives of 3-amino-1,2,4-triazine have shown promising anti-inflammatory effects comparable to established drugs like Lamotrigine . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes.
Inhibition Studies
In vitro studies have assessed the inhibitory potential of various acetamide derivatives against COX enzymes. Compounds similar to the target compound exhibited IC50 values ranging from 0.52 μM to 22.25 μM for COX-II inhibition . The selectivity towards COX-II over COX-I is particularly noteworthy as it suggests a favorable safety profile for anti-inflammatory applications.
Study 1: SAR Analysis
A structure-activity relationship (SAR) analysis revealed that meta-substitutions with electron-withdrawing groups enhanced the potency of acetamide derivatives against various microbial strains. This study emphasized the importance of molecular modifications in optimizing biological activity .
Study 2: Triazine Derivatives
Research into triazine-based compounds indicated that modifications to the nitrogen and sulfur atoms in the ring structure could lead to increased biological activity. For example, compounds with thioxo groups displayed enhanced anti-inflammatory properties compared to their non-thioxo counterparts .
Properties
CAS No. |
134793-40-1 |
|---|---|
Molecular Formula |
C11H7F3N4O2S |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H7F3N4O2S/c12-11(13,14)9(20)15-6-4-2-1-3-5(6)7-8(19)16-10(21)18-17-7/h1-4H,(H,15,20)(H2,16,18,19,21) |
InChI Key |
OZQNVCWAOORAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















